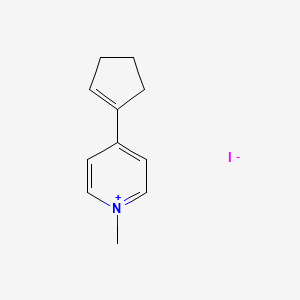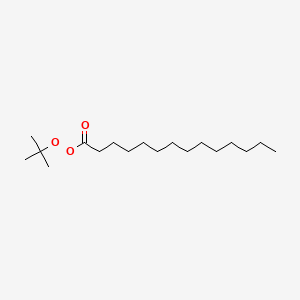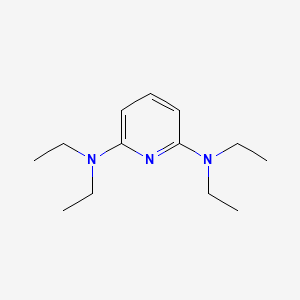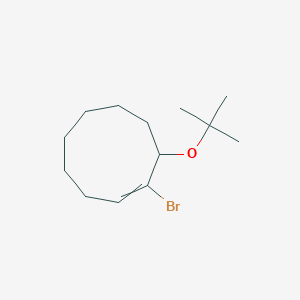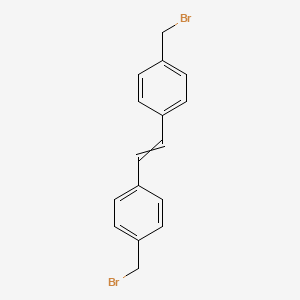
Bis-(3-methoxyphenyl)disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(3-methoxyphenyl)disulfide: is an organic compound characterized by the presence of two methoxyphenyl groups connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis-(3-methoxyphenyl)disulfide can be synthesized through the oxidation of 3-methoxythiophenol. A common method involves the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis-(3-methoxyphenyl)disulfide can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-methoxythiophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis-(3-methoxyphenyl)disulfide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.
Biology: In biological research, disulfide compounds are studied for their role in redox biology and as potential therapeutic agents.
Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases associated with oxidative stress.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers with unique properties, such as high refractive index materials.
Mécanisme D'action
The mechanism of action of bis-(3-methoxyphenyl)disulfide involves the cleavage and formation of disulfide bonds. This redox activity is crucial in various biochemical processes, including the regulation of protein function and cellular signaling pathways. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and modulation of redox states.
Comparaison Avec Des Composés Similaires
Bis-(4-methoxyphenyl)disulfide: Similar structure but with methoxy groups at the para position.
Lawesson’s reagent: Contains a disulfide bond and is used for thiation reactions.
Uniqueness: Bis-(3-methoxyphenyl)disulfide is unique due to the position of the methoxy groups, which can influence its reactivity and interaction with other molecules
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ease of synthesis, and potential biological activities make it a valuable subject of study in organic chemistry, biology, and materials science.
Propriétés
Numéro CAS |
59014-89-0 |
|---|---|
Formule moléculaire |
C14H14O2S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-methoxy-3-[(3-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-5-3-7-13(9-11)17-18-14-8-4-6-12(10-14)16-2/h3-10H,1-2H3 |
Clé InChI |
PAIHSSYGQXJHKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SSC2=CC=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
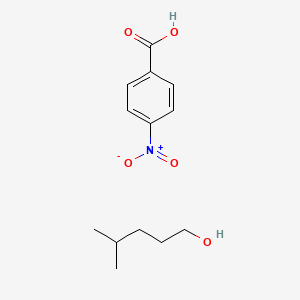
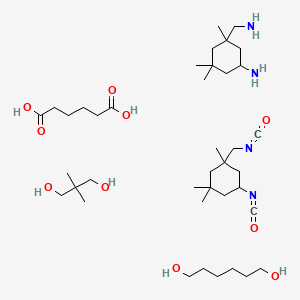

![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)

